molecular formula C19H12Cl2N4O2S B11457343 7-[(3-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-[(3-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11457343
M. Wt: 431.3 g/mol
InChI Key: ZUVSIAQPGNXKNR-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups and a diazinopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chlorophenyl group is introduced to the diazinopyrimidine core. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing it. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-7-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H12Cl2N4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C19H12Cl2N4O2S/c20-12-4-6-14(7-5-12)25-17(26)15-9-22-18(23-16(15)24-19(25)27)28-10-11-2-1-3-13(21)8-11/h1-9H,10H2,(H,22,23,24,27)

InChI Key

ZUVSIAQPGNXKNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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